3-(Heptadecafluorooctyl)aniline
Overview
Description
3-(Heptadecafluorooctyl)aniline, also known as 3-(Perfluorooctyl)aniline, is a fluorinated aromatic amine with the molecular formula C14H6F17N and a molecular weight of 511.18 g/mol . This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)aniline typically involves the reaction of aniline with a perfluorinated alkyl iodide under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with heptadecafluorooctyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Heptadecafluorooctyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro-3-(heptadecafluorooctyl)aniline.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Heptadecafluorooctyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Heptadecafluorooctyl)aniline is primarily related to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical stability. These properties enable the compound to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Similar structure but with the fluorinated chain attached at the para position.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononylamine: A fluorinated amine with a longer alkyl chain.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine with a shorter alkyl chain.
Uniqueness
3-(Heptadecafluorooctyl)aniline is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. The position of the fluorinated chain affects the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMUCAKAYUZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401167 | |
Record name | 3-(Heptadecafluorooctyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119489-67-7 | |
Record name | 3-(Heptadecafluorooctyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(heptadecafluorooctyl)aniline in the synthesis of palladium nanoparticles?
A1: In this study, this compound is used as a precursor to synthesize a vic-dioxime ligand []. This ligand then coordinates with palladium ions to form a stable complex. This complex acts as a precursor for the deposition of palladium nanoparticles onto multiwalled carbon nanotubes using supercritical carbon dioxide. The fluorinated alkyl chain in this compound likely enhances the solubility of the resulting complex in supercritical CO2, facilitating the deposition process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.